REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH3:10].[CH3:11][O:12][C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[C:16](O)=[O:17]>O>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH:6]=[CH:5][C:4]=1[O:9][CH3:10])[C:16]([C:15]1[CH:19]=[CH:20][C:21]([O:22][CH3:23])=[C:13]([O:12][CH3:11])[CH:14]=1)=[O:17]
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Name
|
|
Quantity
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16.92 g
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Type
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reactant
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Smiles
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COC1=C(C=CC=C1)OC
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Name
|
|
Quantity
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22.08 g
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Type
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reactant
|
Smiles
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COC=1C=C(C(=O)O)C=CC1OC
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Name
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polyphosphoric acid
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Quantity
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100 g
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Type
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solvent
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Smiles
|
|
Name
|
|
Quantity
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250 mL
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Type
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solvent
|
Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture was further cooled
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Type
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FILTRATION
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Details
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the resulting precipitate was filtered off
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Type
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WASH
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Details
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washed with 2×60 ml of water
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Type
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CUSTOM
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Details
|
finally dried under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)C2=CC(=C(C=C2)OC)OC)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |